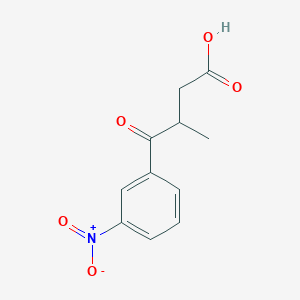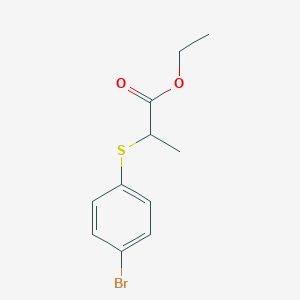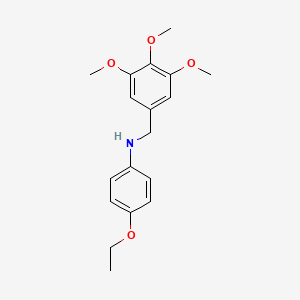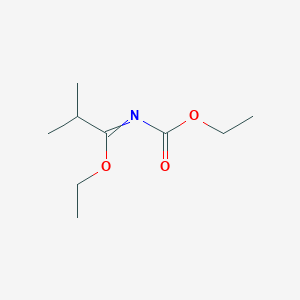
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid: is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, where the hydrogen atoms at the 3rd and 4th positions on the benzene ring are replaced by fluorine atoms, and an alpha-methyl group is added to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid.
Reaction Conditions: The key step involves a condensation reaction between 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid is used as a building block in organic synthesis. It can be employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of cinnamic acid derivatives. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: Fluorinated compounds, including this compound, are of interest in drug discovery due to their potential to enhance the pharmacokinetic properties of therapeutic agents. This compound may be explored for its potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine substitution can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are not well-documented. it is likely that the compound interacts with enzymes, receptors, or other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
3,4-Difluorocinnamic acid: Similar to 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid but lacks the alpha-methyl group.
4-Fluorocinnamic acid: Contains a single fluorine atom at the 4th position on the benzene ring.
3-Fluorocinnamic acid: Contains a single fluorine atom at the 3rd position on the benzene ring.
Alpha-methylcinnamic acid: Lacks fluorine substitution but has an alpha-methyl group.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an alpha-methyl group. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other cinnamic acid derivatives.
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
InChI Key |
JXZKWSYEPABLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
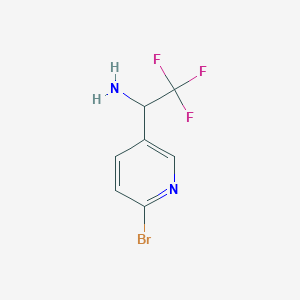
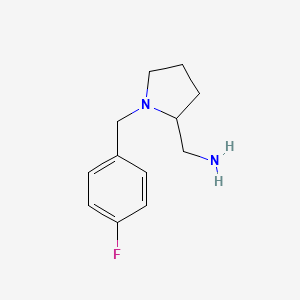
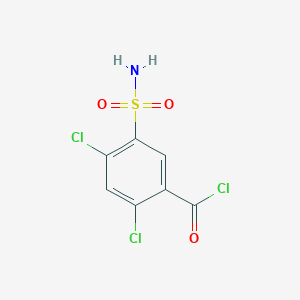
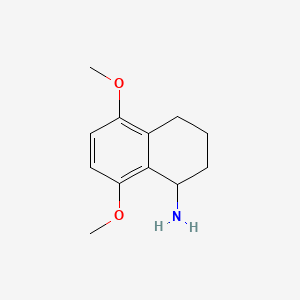
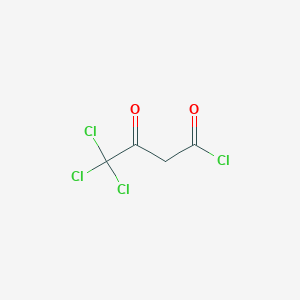
![[(S)-1-Methyl-2-morpholino-2-oxoethyl]carbamic acid benzyl ester](/img/structure/B8623982.png)
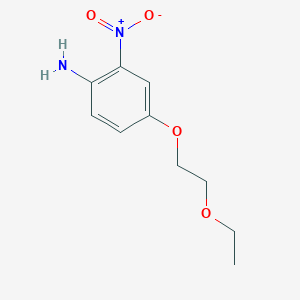
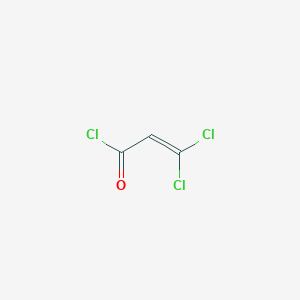
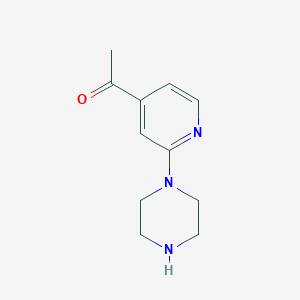
![1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]-](/img/structure/B8624002.png)
